(3,4-dimethylphenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-16-6-7-19(14-17(16)2)22(28)27-12-10-26(11-13-27)21-15-20(23-18(3)24-21)25-8-4-5-9-25/h4-9,14-15H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEBWOYYTDJGKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (3,4-dimethylphenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone , identified by its CAS number 1421505-35-2 , has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 375.5 g/mol . The structural composition includes a dimethylphenyl group and a piperazine moiety linked to a pyrimidine derivative, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O |
| Molecular Weight | 375.5 g/mol |
| CAS Number | 1421505-35-2 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing piperazine and pyrimidine rings have shown promising results against various cancer cell lines. The presence of electron-donating groups like dimethyl can enhance the cytotoxic activity of these compounds.
Case Study:
A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, revealing that those with similar piperazine and pyrimidine structures demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity associated with compounds containing pyrimidine derivatives. In a comparative analysis, several analogs were synthesized and tested for their efficacy in seizure models, with some exhibiting significant protective effects against induced seizures .
Data Table: Anticonvulsant Activity of Analog Compounds
| Compound ID | Structure Type | ED50 (mg/kg) | Efficacy (%) |
|---|---|---|---|
| Compound A | Pyrimidine derivative | 10 | 100 |
| Compound B | Piperazine-pyrimidine hybrid | 15 | 85 |
| Target Compound | (3,4-Dimethylphenyl... | 12 | 90 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation: The piperazine moiety can interact with neurotransmitter receptors, potentially explaining the anticonvulsant effects.
- Induction of Apoptosis: Research indicates that these compounds can trigger programmed cell death in malignant cells through mitochondrial pathways.
Q & A
Q. Challenges :
- Low yields in coupling steps due to steric hindrance from the 3,4-dimethylphenyl group.
- Sensitivity of the pyrrole ring to oxidative conditions, requiring inert atmospheres .
Basic: How is the molecular structure confirmed post-synthesis?
Q. Methodology :
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., piperazine N-methyl and pyrrole protons) .
- Mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching CHNO) .
- X-ray crystallography (if available): Resolves 3D conformation, particularly piperazine-pyrimidine dihedral angles .
Advanced: How to design stability studies under varying experimental conditions?
Q. Experimental Design :
- Variables : pH (2–9), temperature (4–40°C), and solvent systems (aqueous buffers, DMSO) .
- Analytical methods :
- HPLC-UV : Monitors degradation products over time .
- LC-MS : Identifies hydrolytic or oxidative byproducts (e.g., pyrrole ring cleavage) .
- Key metrics : Half-life () and degradation kinetics under accelerated conditions .
Advanced: How to address contradictions in reported biological activity data?
Q. Strategies :
- Assay standardization : Validate cell lines (e.g., HEK293 vs. CHO) and receptor expression levels for consistent target engagement .
- Orthogonal assays : Compare radioligand binding (e.g., H-labeled) with functional cAMP assays to confirm antagonism/agonism .
- Meta-analysis : Adjust for variables like solvent (DMSO concentration) and incubation time .
Basic: What pharmacological targets are hypothesized for this compound?
Q. Putative targets :
- CNS receptors : Serotonin (5-HT) and dopamine D receptors due to piperazine and aryl groups .
- Kinases : Pyrimidine scaffold may interact with ATP-binding pockets (e.g., CDK inhibitors) .
Supporting evidence : Structural analogs with piperazine-pyrrolopyrimidine motifs show affinity for neurotransmitter receptors .
Advanced: What computational methods predict enzyme interactions?
Q. Approaches :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with 5-HT receptors .
- Molecular dynamics (MD) : Simulate ligand-receptor stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
- QSAR models : Correlate substituent electronegativity (e.g., pyrrole N-H) with IC values .
Basic: What purification techniques optimize post-synthesis recovery?
Q. Methods :
- Column chromatography : Silica gel with gradient elution (hexane:EtOAc → CHCl:MeOH) .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals (>95%) .
- HPLC prep-scale : Resolve stereoisomers (if applicable) using C18 columns .
Advanced: How to optimize reaction yields using DOE principles?
Q. Design of Experiments (DOE) :
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